molecular formula C11H13N3 B11909246 N,2,3-Trimethylquinoxalin-6-amine CAS No. 60639-47-6

N,2,3-Trimethylquinoxalin-6-amine

Cat. No.: B11909246
CAS No.: 60639-47-6
M. Wt: 187.24 g/mol
InChI Key: WUXHPPRVIGMQKW-UHFFFAOYSA-N
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Description

N,2,3-Trimethylquinoxalin-6-amine is a chemical compound belonging to the quinoxaline family, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,3-Trimethylquinoxalin-6-amine typically involves the condensation of 2,3-diaminotoluene with a suitable carbonyl compound, followed by methylation. One common method involves the reaction of 2,3-diaminotoluene with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by methylation using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,2,3-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the reagents and conditions used .

Scientific Research Applications

N,2,3-Trimethylquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2,3-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

60639-47-6

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,2,3-trimethylquinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11-6-9(12-3)4-5-10(11)13-7/h4-6,12H,1-3H3

InChI Key

WUXHPPRVIGMQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC)C

Origin of Product

United States

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